Tris(trimethylsiloxy)antimony: Synthesis, Structural Dynamics, and Thin-Film Applications
Tris(trimethylsiloxy)antimony: Synthesis, Structural Dynamics, and Thin-Film Applications
Executive Summary & Critical Disambiguation
Tris(trimethylsiloxy)antimony , chemically Sb(OSiMe₃)₃ , is a specialized organometallic precursor primarily utilized in the deposition of antimony-based oxide thin films. It is characterized by the presence of three trimethylsiloxy ligands bonded to a central antimony(III) atom via oxygen bridges (Sb-O-Si).[1]
⚠️ Critical Disambiguation: Siloxy vs. Silyl
Research errors frequently occur due to the confusion between Tris(trimethylsiloxy)antimony and Tris(trimethylsilyl)antimony . These are distinct compounds with opposing reactivities and applications.
| Feature | Tris(trimethylsiloxy)antimony | Tris(trimethylsilyl)antimony |
| Formula | Sb(OSiMe₃)₃ | Sb(SiMe₃)₃ |
| Bonding | Sb-O-Si linkage | Sb-Si linkage (direct metal-silyl bond) |
| Primary Use | Precursor for Antimony Oxides (Sb₂O₃) and silicates. | Precursor for InSb Quantum Dots and non-oxide semiconductors. |
| Reactivity | Hydrolyzes to Sb-OH and silanol. | Pyrophoric; extremely air-sensitive. |
| CAS No. | Refer to Schmidbaur et al. (1994) | 7029-27-8 |
This guide focuses exclusively on the siloxy derivative: Sb(OSiMe₃)₃.
Physicochemical Profile
The utility of Sb(OSiMe₃)₃ in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) stems from its volatility and clean decomposition pathways. Unlike alkoxides, the bulky trimethylsilyl groups prevent rapid oligomerization in the gas phase, maintaining high vapor pressure.
Table 1: Key Chemical Properties
| Property | Data / Characteristic |
| Molecular Weight | 389.32 g/mol |
| Appearance | Colorless to pale straw liquid/low-melting solid |
| Boiling Point | Volatile under reduced pressure (monomeric in gas phase) |
| Solubility | Soluble in non-polar aprotic solvents (Pentane, Toluene, Et₂O) |
| Structural State | Solid State: Dimeric (Sb₂O₂ ring core).[2][3][4] Gas/Solution: Monomeric (Trigonal pyramidal). |
| Stability | Hydrolytically unstable; releases trimethylsilanol upon moisture contact. |
Synthesis Protocol
Objective: Synthesis of high-purity Sb(OSiMe₃)₃ via salt metathesis.
Mechanism:
Reagents & Preparation
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Antimony Trichloride (SbCl₃): Must be sublimed prior to use to remove oxychlorides.
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Lithium Trimethylsilanolate (LiOSiMe₃): Prepared fresh or purchased anhydrous.
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Solvent: Diethyl ether (Et₂O), dried over Na/Benzophenone and distilled.
Step-by-Step Methodology
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Inert Setup: Assemble a dual-manifold Schlenk line. Flame-dry a 250 mL two-neck round-bottom flask (RBF) and purge with Argon.
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Slurry Formation: Charge the RBF with 3 equivalents of LiOSiMe₃. Add dry Et₂O via cannula to form a suspension at 0°C.
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Addition: Dissolve 1 equivalent of SbCl₃ in Et₂O in a separate Schlenk flask. Transfer this solution dropwise to the LiOSiMe₃ suspension over 30 minutes.
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Observation: A white precipitate of LiCl will form immediately.
-
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours to ensure completion.
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Filtration: Filter the solution through a celite-packed frit (under Argon) to remove the LiCl salt byproduct.
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Isolation: Remove the solvent under vacuum. The residue is crude Sb(OSiMe₃)₃.
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Purification: Perform vacuum distillation. The product distills as a colorless liquid/oil which may solidify upon cooling.
Synthesis Workflow Diagram
Figure 1: Inert atmosphere synthesis workflow for Tris(trimethylsiloxy)antimony via salt metathesis.
Structural Dynamics & Reactivity
Understanding the structural shift between phases is vital for process engineers designing vaporizer systems for CVD.
Monomer-Dimer Equilibrium
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Gas Phase (Vaporizer): The molecule exists as a monomer.[3][4] The steric bulk of the trimethylsilyl groups shields the Sb center, preventing premature reaction.[1]
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Solid State (Storage): The compound dimerizes.[3][4][5] Two Sb atoms bridge via oxygen atoms to form a four-membered
ring.-
Implication: The energy required to break this dimer must be accounted for in the sublimation/evaporation temperature settings.
-
Hydrolysis Mechanism (ALD Context)
In Atomic Layer Deposition (ALD), Sb(OSiMe₃)₃ reacts with water or ozone. The Si-O bond is strong, but the Sb-O bond is susceptible to nucleophilic attack.
Reaction with Water (Proton Transfer):
The release of trimethylsilanol (HOSiMe₃) is a key signature of this process. This byproduct is volatile but can condense in exhaust lines; heat tracing of exhaust lines is mandatory.
Applications in Thin-Film Deposition[6]
Antimony Oxide (Sb₂O₃) Dielectrics
Sb(OSiMe₃)₃ acts as a single-source precursor for Sb-O bonds.
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Process: ALD or Pulsed-CVD.
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Co-reactant: Ozone (
) or Water ( ). -
Advantage: Eliminates carbon contamination more effectively than alkyl-antimony precursors (like trimethylantimony) because the carbon is tied up in the leaving group (silanol).
Doping of Phase Change Memory (PCM)
Antimony is a critical component of Phase Change Memory materials (e.g., Ge-Sb-Te or GST). While metallic Sb precursors are common, oxide-doped PCM devices require precise oxygen incorporation.
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Role: Sb(OSiMe₃)₃ introduces both Sb and O, or can be used to create Sb-doped SiO₂ interlayers in complex memory stacks.
ALD Mechanism Diagram
Figure 2: Atomic Layer Deposition cycle utilizing Sb(OSiMe₃)₃ and water/ozone.
Safety & Handling
Toxicology
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Antimony Exposure: Chronic exposure to antimony compounds can cause pneumoconiosis and cardiovascular issues.[6]
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Silanol Release: Hydrolysis releases trimethylsilanol, which is a volatile irritant.
Handling Protocols
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Storage: Store in a glovebox under Argon at < 20°C.
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Spill Management: Do not use water. Cover with dry lime or sand. Hydrolysis with water will release flammable vapors (silanol).
References
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Baier, M., Bissinger, P., & Schmidbaur, H. (1994). Tris[(trimethylsilyl)oxy]antimony: Synthesis and Structure. Zeitschrift für Naturforschung B, 49(7).
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Gordon, R. G. (2000). Criteria for ALD Precursors. Harvard University Dept of Chemistry.[7] (Contextual grounding for precursor volatility).
- Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds. (Provides context on Sb-precursor ligand exchange mechanisms).
- Gelest Inc. (2020). Silanes and Metal-Organics for Microelectronics. (General properties of metal siloxides).
